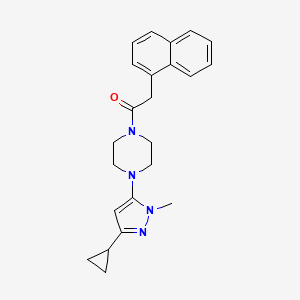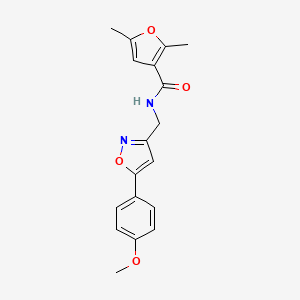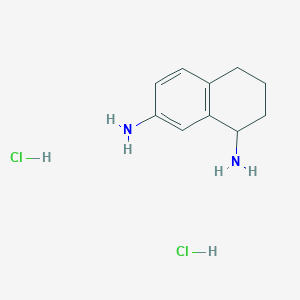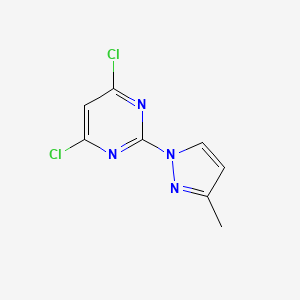
1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound that features a complex structure combining a pyrazole ring, a piperazine ring, and a naphthalene moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-cyclopropyl-1-methyl-1H-pyrazole, piperazine, and 1-bromo-2-(naphthalen-1-yl)ethanone.
Step 1: The first step involves the alkylation of piperazine with 1-bromo-2-(naphthalen-1-yl)ethanone under basic conditions to form 1-(2-(naphthalen-1-yl)ethyl)piperazine.
Step 2: The second step is the coupling of 1-(2-(naphthalen-1-yl)ethyl)piperazine with 3-cyclopropyl-1-methyl-1H-pyrazole using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the ketone group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of alcohols from the reduction of the ketone group.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Investigated for potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
- Potential applications in the treatment of neurological disorders, given its interaction with central nervous system receptors.
Industry:
- May be used in the development of new materials with specific electronic or photophysical properties.
- Potential use in agrochemicals for pest control due to its bioactivity.
Mechanism of Action
The exact mechanism of action of 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. This interaction may modulate neurotransmitter release or receptor activity, leading to its observed pharmacological effects.
Comparison with Similar Compounds
1-(4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(2-naphthyl)ethanone: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.
Uniqueness:
- The presence of the naphthalene moiety in 1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone may confer unique electronic and steric properties, potentially leading to different biological activity compared to its analogs.
- The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, making it a valuable candidate for further pharmacological studies.
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-25-22(16-21(24-25)18-9-10-18)26-11-13-27(14-12-26)23(28)15-19-7-4-6-17-5-2-3-8-20(17)19/h2-8,16,18H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQIQZLIWPCAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2648765.png)

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)
![4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B2648772.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)

![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)
![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzamide](/img/structure/B2648777.png)
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)
